molecular formula C11H12ClN B2880149 6'-Chlorospiro[cyclobutane-1,3'-indoline] CAS No. 1403899-03-5

6'-Chlorospiro[cyclobutane-1,3'-indoline]

Cat. No.: B2880149
CAS No.: 1403899-03-5
M. Wt: 193.67
InChI Key: UBRIUFIXTAUEIB-UHFFFAOYSA-N
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Description

6’-Chlorospiro[cyclobutane-1,3’-indoline] is a chemical compound with the molecular formula C₁₁H₁₂ClN and a molecular weight of 193.07 g/mol This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 6’-Chlorospiro[cyclobutane-1,3’-indoline] typically involves the reaction of indoline derivatives with cyclobutane precursors under specific conditions. One common method includes the use of a chlorinating agent to introduce the chlorine atom into the indoline ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the spiro compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

6’-Chlorospiro[cyclobutane-1,3’-indoline] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chlorine atom or other functional groups.

    Substitution: The chlorine atom in the indoline ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Addition: The compound can undergo addition reactions with various reagents, leading to the formation of new spiro derivatives

Scientific Research Applications

6’-Chlorospiro[cyclobutane-1,3’-indoline] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6’-Chlorospiro[cyclobutane-1,3’-indoline] involves its interaction with molecular targets through its spiro structure and chlorine atom. The compound can bind to specific receptors or enzymes, leading to changes in their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target .

Comparison with Similar Compounds

6’-Chlorospiro[cyclobutane-1,3’-indoline] can be compared with other spiro compounds such as:

Properties

IUPAC Name

6-chlorospiro[1,2-dihydroindole-3,1'-cyclobutane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c12-8-2-3-9-10(6-8)13-7-11(9)4-1-5-11/h2-3,6,13H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRIUFIXTAUEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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